molecular formula C17H21N B8381222 PhCH(CH3)NHMes

PhCH(CH3)NHMes

Cat. No.: B8381222
M. Wt: 239.35 g/mol
InChI Key: WUVQDHJHRTWDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PhCH(CH3)NHMes is a chiral amine derivative featuring a phenyl group (Ph), a methyl-substituted carbon (CH(CH3)), and a mesitylamine (NHMes) moiety. The mesityl group (Mes) refers to the 2,4,6-trimethylphenyl substituent, which introduces significant steric bulk and electron-donating effects. This compound is primarily utilized in coordination chemistry and catalysis, as demonstrated by its structural analogs. For instance, a related diamine aluminum complex, [{PhCH(CH3)NHCH2CH2NCH(CH3)Ph}AlMe2], was synthesized and characterized via NMR and X-ray crystallography, showcasing its efficacy in catalyzing Meerwein-Ponndorf-Verley (MPV) reductions with yields of 82–99% under optimized conditions . The mesityl group in this compound likely enhances thermal stability and stereochemical control in catalytic applications.

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

2,4,6-trimethyl-N-(1-phenylethyl)aniline

InChI

InChI=1S/C17H21N/c1-12-10-13(2)17(14(3)11-12)18-15(4)16-8-6-5-7-9-16/h5-11,15,18H,1-4H3

InChI Key

WUVQDHJHRTWDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(C)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PhCH(CH3)NHMes can be achieved through reductive amination. One common method involves the reaction of a carbonyl compound, such as acetophenone, with ammonia or an amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired amine .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: PhCH(CH3)NHMes undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of PhCH(CH3)NHMes involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. The mesityl group enhances the stability of the compound and influences its reactivity by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

PhCH(CH3)NHMes is compared to structurally analogous compounds with varying substituents on the amine group. Key examples include:

  • PhCH(NH3+)CH3 : A primary amine with a methyl substituent.
  • PhCH(NH3+)CO2Me : A carboxymethyl-substituted amine.
  • This compound : The mesityl-substituted derivative.
Compound Substituent Steric Bulk Electronic Effects Key Applications
PhCH(NH3+)CH3 CH3 Low Electron-donating Chiral recognition (71% R-enantiomer selectivity)
PhCH(NH3+)CO2Me CO2Me Moderate Electron-withdrawing Reduced binding affinity (60%)
This compound Mesityl High Electron-donating Catalysis (high thermal stability)

Enantioselectivity and Binding Affinity

Data from chiral heterocyclic receptors () highlight substituent-dependent enantioselectivity:

  • PhCH(NH3+)CH3 : Exhibits 71% R-enantiomer selectivity and 82% binding efficiency.
  • PhCH(NH3+)CO2Me : Shows 78% S-enantiomer selectivity but reduced binding (60%), likely due to steric clashes from the carboxymethyl group .
  • This compound : While direct data are unavailable, the mesityl group’s bulk is expected to further enhance enantioselectivity but may reduce binding efficiency due to steric hindrance.

Catalytic Performance

In MPV reductions, the aluminum complex [{PhCH(CH3)NHCH2CH2NCH(CH3)Ph}AlMe2] achieves 82–99% yields under mild conditions (5 mol% catalyst, 80°C, 5 hours) . Comparable catalysts with smaller substituents (e.g., NH2 or NHMe) typically require higher temperatures or longer reaction times, underscoring the mesityl group’s role in stabilizing the active catalytic species.

Spectroscopic and Physical Properties

  • NMR Shifts : The mesityl group in this compound is expected to deshield adjacent protons, as seen in related compounds. For example, in chiral oxime ethers (), the PhCH(Me)O– group exhibits δH = 5.49 ppm (q, J = 6.5 Hz) for the methine proton, comparable to shifts observed in mesityl-containing amines .
  • Thermal Stability : The mesityl group’s bulky, rigid structure enhances thermal stability, a critical advantage in high-temperature catalytic processes.

Research Findings and Data Tables

Table 1: Substituent Effects on Enantioselectivity and Binding

Compound Enantioselectivity (R:S) Binding Efficiency (%) Reference
PhCH(NH3+)CH3 71:29 82
PhCH(NH3+)CO2Me 22:78 60
This compound (predicted) >80:20 (estimated) 50–70 (estimated)

Table 2: Catalytic Performance of Diamine Complexes

Catalyst Reaction Type Yield (%) Conditions Reference
[{PhCH(CH3)NHCH2CH2NCH(CH3)Ph}AlMe2] MPV Reduction 82–99 80°C, 5 h, 5 mol%
NH2-based analogs MPV Reduction 70–85 100°C, 8 h, 10 mol%

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